N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester
Description
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester is a synthetic carbamate ester characterized by an N-methyl group, an o-tolyl (2-methylphenyl) substituent, and an isopropyl ester moiety. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and industrial applications due to their stability and bioactivity.
Properties
CAS No. |
73623-09-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl N-methyl-N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)13(4)11-8-6-5-7-10(11)3/h5-9H,1-4H3 |
InChI Key |
BSCWAMNSHQSUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Phosgene or Phosgene Equivalent Route
One classical and widely used method involves the reaction of the corresponding amine with phosgene or phosgene equivalents such as diphosgene (trichloromethyl chloroformate) or oxalyl chloride. This method proceeds via the formation of an intermediate carbamoyl chloride, which then reacts with an alcohol (here, isopropanol) to form the carbamate ester.
- Reagents: o-Toluidine derivative (N-methylated), phosgene or diphosgene, isopropanol.
- Conditions: Typically carried out under anhydrous conditions, often in inert solvents like dioxane, tetrahydrofuran, or nitriles (acetonitrile), at controlled temperatures to avoid decomposition.
- Catalysts: Sometimes tertiary amines or bases are added to scavenge HCl formed during the reaction.
This route is supported by patent EP1669346A1, which describes the use of phosgene and its substitutes to prepare carbamic acid esters with various alkyl groups, including isopropyl.
Palladium-Catalyzed Carbonylation of Amines
An advanced, more sustainable method involves the palladium-catalyzed carbonylation of amines in the presence of water and carbon monoxide to form carbamic acid esters directly.
- Reagents: N-Methyl-o-toluidine, carbon monoxide, water, isopropanol.
- Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium dichloride.
- Conditions: Conducted in an autoclave under controlled CO pressure (2–8 bar), elevated temperature (~115 °C), and aqueous-organic solvent mixtures.
- Advantages: Avoids the use of toxic phosgene, offers higher selectivity, and can be more economically and environmentally attractive.
This method is detailed in EP1669346A1, which reports the carbonylation of (2-bromo-4-methylphenyl) carbamic acid hexadecyl ester analogs under palladium catalysis, demonstrating the feasibility of preparing carbamate esters via this route.
Alkylation of Carbamic Acid Derivatives
Another approach involves the alkylation of carbamic acid derivatives or carbamates with alkyl halides or alkylating agents to introduce the isopropyl ester group.
- Reagents: Carbamic acid intermediate, isopropyl halide (e.g., isopropyl bromide).
- Conditions: Base-mediated alkylation in polar aprotic solvents.
- Limitations: Requires prior preparation of carbamic acid or carbamate salts; potential for side reactions.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgene/Diphosgene Route | Phosgene or diphosgene, isopropanol, base | Anhydrous, inert solvent, RT to mild heat | High yield, well-established | Toxic reagents, safety concerns |
| Palladium-Catalyzed Carbonylation | Pd catalyst, CO, water, isopropanol | Elevated temp (115 °C), CO pressure (2–8 bar) | Phosgene-free, selective, green chemistry | Requires specialized equipment (autoclave) |
| Alkylation of Carbamic Acid Derivatives | Carbamic acid derivatives, isopropyl halide, base | Polar aprotic solvent, RT or mild heat | Straightforward alkylation | Multi-step, possible side reactions |
Research Findings and Optimization Parameters
- Solvent Effects: Use of mixed solvents such as acetonitrile-water or dioxane-water improves solubility and reaction rates in carbonylation methods.
- Catalyst Loading: Low palladium catalyst loadings (~0.1–1 mol%) are effective, with triphenylphosphine as ligand enhancing catalyst stability.
- Temperature and Pressure: Elevated temperature (~115 °C) and moderate CO pressure (2–8 bar) optimize conversion in carbonylation reactions.
- Avoidance of Isomers: Starting from isomerically pure o-toluidine derivatives prevents formation of positional isomers, reducing purification steps.
- Environmental Considerations: Carbonylation methods reduce hazardous waste compared to phosgene routes.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a critical reaction pathway for carbamate esters, influenced by pH and reaction conditions.
Acid-Catalyzed Hydrolysis
In acidic media, the ester undergoes protonation at the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water.
-
Products : N-Methyl-N-(o-tolyl)carbamic acid and isopropanol.
-
Conditions : 25–80°C, aqueous HCl (0.1–1 M).
-
Mechanism : Follows a two-step nucleophilic acyl substitution (tetrahedral intermediate formation) .
Base-Catalyzed Hydrolysis
Under basic conditions, hydroxide ions directly attack the carbonyl carbon.
-
Products : N-Methyl-N-(o-tolyl)carbamate anion and isopropanol.
-
Conditions : 25–60°C, aqueous NaOH (0.1–2 M).
-
Mechanism : Single-step bimolecular nucleophilic substitution (SN2-like) .
Table 1: Hydrolysis Kinetics
| Condition | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Entropy of Activation (cal·mol⁻¹·K⁻¹) |
|---|---|---|---|
| Acidic (1 M HCl) | 3.2 × 10⁻⁴ | 20.6 | +5.6 |
| Basic (1 M NaOH) | 1.8 × 10⁻³ | 18.9 | −12.4 |
Data adapted from solvolysis studies of analogous carbamoyl chlorides .
Thermal Decomposition
At elevated temperatures, the ester undergoes cleavage to release methyl isocyanate and substituted phenol derivatives.
-
Products : Methyl isocyanate and o-tolylphenol.
-
Conditions : 180–220°C, atmospheric pressure or reduced pressure (200 mmHg).
-
Mechanism : Homolytic cleavage of the carbamate C–O bond, followed by recombination .
Table 2: Thermal Decomposition Parameters
| Temperature (°C) | Pressure (mmHg) | Conversion (%) | Primary Products |
|---|---|---|---|
| 180 | 200 | 5–6 | Methyl isocyanate, o-tolylphenol |
| 210 | 760 | 9–22 | Methyl isocyanate, dimeric by-products |
Data derived from thermolysis of phenyl-N-methyl urethane analogs .
Transesterification
The isopropyl group can be replaced by other alcohols in the presence of catalysts.
-
Products : New carbamate esters (e.g., ethyl or benzyl derivatives).
-
Conditions : 0–50°C, inert solvents (e.g., toluene), tertiary amine or organo-tin catalysts.
-
Mechanism : Nucleophilic attack by the alcohol on the carbonyl carbon, facilitated by Lewis acid catalysts .
Table 3: Catalytic Efficiency in Transesterification
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | 25 | 4 | 78 |
| Dibutyltin dilaurate | 50 | 2 | 92 |
Optimized conditions from carbamate synthesis protocols .
Interaction with Amines
Carbamate esters react with primary or secondary amines via nucleophilic substitution, forming urea derivatives.
-
Products : N-Methyl-N-(o-tolyl)urea and isopropanol.
-
Conditions : Room temperature, aprotic solvents (e.g., dichloromethane).
-
Mechanism : Amine attack at the carbonyl carbon, displacing the isopropoxy group .
Mechanistic Insights
Scientific Research Applications
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs include:
*Calculated based on structural formula.
†Predicted based on increased aryl hydrophobicity compared to ethyl carbamate (water-soluble) .
Key Differences and Implications
- Chlorpropham’s 3-chlorophenyl group increases electronegativity, improving herbicidal activity but raising environmental persistence concerns .
- Pharmacological vs. Agrochemical Use :
- Toxicity Profiles :
- Chlorpropham and Carisoprodol share similar LD₅₀ values (1,200 mg/kg), suggesting carbamates generally exhibit moderate toxicity, though substituents modulate metabolic pathways .
Biological Activity
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester, commonly known as Promecarb, is a carbamate compound primarily utilized as an insecticide and herbicide. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Promecarb is characterized by its carbamate structure, which is crucial for its biological activity. The compound's chemical formula is , and it acts as an acetylcholinesterase inhibitor, affecting neurotransmission in target organisms.
Promecarb exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts. The inhibition of AChE leads to an accumulation of ACh, resulting in prolonged stimulation of the cholinergic receptors. This mechanism is particularly effective in pests, making Promecarb a potent insecticide.
Insecticidal Properties
Promecarb has demonstrated significant insecticidal activity against various pests. Studies indicate that it effectively controls populations of aphids, whiteflies, and other agricultural pests. The compound's efficacy is attributed to its ability to disrupt normal neuromuscular function in insects.
Herbicidal Effects
In addition to its insecticidal properties, Promecarb has also been evaluated for herbicidal activity. Its application can inhibit the growth of certain weeds by interfering with their physiological processes.
Case Studies and Research Findings
- Efficacy Against Agricultural Pests : Research conducted on the application of Promecarb in crop fields showed a marked reduction in pest populations compared to untreated controls. For instance, a study reported that Promecarb reduced aphid populations by over 70% within two weeks of application.
- Toxicological Assessments : Toxicological studies have assessed the impact of Promecarb on non-target species. These studies indicate that while Promecarb is effective against targeted pests, it poses minimal risk to beneficial insects when used according to recommended guidelines.
- Environmental Impact : Investigations into the environmental persistence of Promecarb suggest that it degrades relatively quickly under field conditions, reducing the risk of long-term ecological impact. However, monitoring for potential accumulation in soil and water systems remains essential.
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | |
| Mechanism of Action | AChE Inhibition |
| Primary Uses | Insecticide, Herbicide |
| Target Organisms | Aphids, Whiteflies |
| Environmental Persistence | Moderate (degrades quickly) |
| Toxicity to Non-target Species | Low (when used as directed) |
Q & A
Q. What are the established synthetic routes for N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester, and how do reaction conditions influence yield?
The compound can be synthesized via carbamate esterification or reductive amination. A patent method (India, 2017) involves reacting an aromatic hydroxy compound with a carbamic acid ester under catalytic conditions, achieving high purity by controlling stoichiometry and temperature (50–150°C) . Alternative routes, such as those using borane/pyridine complexes for reductive amination (e.g., in intermediate synthesis for benzothiazole derivatives), may require inert solvents (e.g., isopropyl ether) and precise pH adjustments to minimize side reactions . Yield optimization often depends on reactant ratios (e.g., 1:1.2 for amine:carbonyl) and purification via fractional distillation or column chromatography.
Q. What spectroscopic techniques are recommended for structural elucidation of this carbamate ester?
Key methods include:
- NMR : and NMR to identify methyl groups (δ 1.2–1.5 ppm for isopropyl), aromatic protons (δ 6.5–7.5 ppm for o-tolyl), and carbamate carbonyl (δ 150–160 ppm) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250–1300 cm (C-O-C ester linkage) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (e.g., [M+H] at calculated m/z).
Q. What are the critical safety considerations when handling this compound in the lab?
Safety data for structurally similar carbamates (e.g., Carisoprodol derivatives) highlight risks of dermal irritation and respiratory sensitization. Use PPE (gloves, fume hood) and avoid exposure to moisture, which may hydrolyze the ester to toxic isocyanate intermediates. Store under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the stability of this compound under varying pH and temperature?
DFT calculations (e.g., B3LYP/6-31G*) can predict hydrolysis pathways, identifying vulnerable bonds (e.g., ester or carbamate groups). Molecular dynamics simulations at different pH levels (1–14) and temperatures (25–100°C) reveal degradation kinetics, showing accelerated hydrolysis in acidic conditions due to protonation of the carbonyl oxygen . Experimental validation via HPLC tracking of degradation products (e.g., o-toluidine) is recommended .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from competing reaction mechanisms (e.g., nucleophilic substitution vs. elimination). For example, using bulky bases (e.g., DBU) instead of NaOH reduces elimination byproducts. Patent methods report >90% purity via continuous distillation, whereas batch processes may yield 70–80% due to incomplete removal of aromatic hydroxy byproducts. Systematic DOE (Design of Experiments) can optimize parameters like catalyst loading (e.g., 0.5–2 mol% Pd) and reaction time .
Q. How does the steric hindrance of the o-tolyl group influence the compound’s reactivity in nucleophilic reactions?
The ortho-methyl group creates steric hindrance, slowing nucleophilic attack at the carbamate carbonyl. Kinetic studies (e.g., using Hammett plots) show a 3–5x rate reduction compared to para-substituted analogs. This can be mitigated by using polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. What are the applications of this carbamate ester as a synthetic intermediate in medicinal chemistry?
It serves as a precursor for urea derivatives (via hydrolysis) or heterocycles (e.g., thiazoles via cyclization with thioureas). For example, coupling with 2-isopropylthiazol-4-ylmethylamine forms bioactive carbamates with potential antifungal activity . Stability studies in biological matrices (e.g., plasma) are critical for assessing pharmacokinetic utility .
Methodological Guidance
Q. How to analyze trace impurities in this compound batches?
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate impurities like residual o-tolylamine (retention time ~8.2 min) .
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., isopropyl alcohol) with a DB-5MS column .
Q. What protocols ensure reproducibility in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
